molecular formula C5H9N3O2S B1421872 (1-methyl-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1247841-25-3

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B1421872
CAS No.: 1247841-25-3
M. Wt: 175.21 g/mol
InChI Key: PYHBPMYORLDKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol, features a pyrazole heterocycle linked to a methanesulfonamide group . The pyrazole-sulfonamide motif is a privileged scaffold in pharmaceuticals, known for its versatile biological activities and its presence in several FDA-approved drugs . Researchers are particularly interested in this structure for developing novel therapeutic agents. Recent studies highlight the significant potential of pyrazole-4-sulfonamide derivatives in antiproliferative research. These compounds have been designed and synthesized for evaluation against human cancer cell lines, such as U937 human monocytic leukemia cells, showing promising activity and providing valuable structure-activity relationship (SAR) data . The integration of the sulfonamide group is a key strategy, as this pharmacophore is recognized for its high affinity in the active sites of various enzymes, including carbonic anhydrase isoforms . As such, this compound serves as a critical precursor for synthesizing more complex molecules targeting these enzymes, which are relevant in conditions like glaucoma and Alzheimer's disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBPMYORLDKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioactivity Profile of (1-Methyl-1H-pyrazol-4-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Core Scaffold: (1-methyl-1H-pyrazol-4-yl)methanesulfonamide (PubChem CID: 50988991)

Executive Summary: The Scaffold Advantage

The this compound moiety represents a privileged substructure in medicinal chemistry, specifically designed to bridge the gap between lipophilic bioavailability and targeted enzyme inhibition. While the parent compound serves primarily as a fragment-based lead, its derivatives are potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (hCAs) .

This guide analyzes the bioactivity profile of this scaffold, focusing on its role as a Zinc-Binding Group (ZBG) bioisostere and its application in targeting hypoxic tumor environments (via hCA IX/XII inhibition) and glaucoma (via hCA II inhibition).

Pharmacological Mechanism of Action

Primary Target: Carbonic Anhydrase (CA) Inhibition

The sulfonamide functional group (


) attached to the pyrazole ring acts as a classic ZBG. The mechanism is driven by the ionization of the sulfonamide nitrogen, which coordinates directly to the catalytic Zinc ion (

) within the enzyme's active site.
  • The "Tail" Effect: The 1-methyl-pyrazole ring acts as the "tail" of the inhibitor. Unlike simple benzene sulfonamides, the pyrazole ring provides distinct

    
     stacking opportunities with hydrophilic residues (e.g., Gln92, His94) in the enzyme pocket, enhancing isoform selectivity.
    
  • Selectivity Profile: Derivatives of this scaffold show preferential inhibition for transmembrane isoforms hCA IX and hCA XII (tumor-associated) over the cytosolic hCA I and II (off-target effects), provided the "methane" linker is substituted with bulky aryl groups to utilize the hydrophobic pocket.

Secondary Potential: Kinase Modulation

While primarily a CA inhibitor, the pyrazole core is a known ATP-mimetic. Derivatives where the sulfonamide is modified (e.g., N-substituted) can shift bioactivity toward kinase inhibition (e.g., JAK/STAT pathways), although the primary unsubstituted sulfonamide strongly favors the metalloenzyme pathway.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold, highlighting the Zinc-Binding Group (ZBG) and the selectivity-determining regions.

SAR_Mechanism Scaffold (1-methyl-1H-pyrazol-4-yl) methanesulfonamide Core ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Scaffold->ZBG Warhead Linker Methane Linker (Steric Control) Scaffold->Linker Spacer Tail 1-Methyl-Pyrazole (Hydrophilic/Stacking) Scaffold->Tail Selectivity Anchor Target_CA Target: hCA IX/XII (Hypoxic Tumors) ZBG->Target_CA Coordination to Zn2+ Target_Off Off-Target: hCA I/II (Systemic Side Effects) Linker->Target_Off Steric Clash (if optimized) Tail->Target_CA H-Bonding/Pi-Stacking

Caption: Functional decomposition of the scaffold showing the Zinc-Binding Group (Red) and Selectivity Anchor (Green).

Quantitative Bioactivity Data[1][2][3][4]

The following table summarizes the inhibitory constants (


) for pyrazole-sulfonamide derivatives against key human Carbonic Anhydrase isoforms. Data is synthesized from structure-activity studies of pyrazole-bearing sulfonamides [1][2][5].[1][2]
IsoformPhysiological RoleBioactivity GoalTypical

(nM)*
Selectivity Ratio (IX/II)
hCA I Cytosolic (RBCs)Avoid (Side Effects)> 500 nMN/A
hCA II Cytosolic (Eye/Kidney)Glaucoma/Edema10 - 50 nMLow
hCA IX TransmembraneAntitumor (Hypoxia) 0.4 - 10 nM High (>50)
hCA XII TransmembraneAntitumor 0.8 - 15 nM High (>30)

*Note: Values represent optimized derivatives (e.g., N-substituted or aryl-linked variations) rather than the bare fragment.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Enzyme Inhibition)

Purpose: To determine the inhibition constant (


) of the derivative against specific hCA isoforms.
Causality:  This assay measures the catalytic rate of 

hydration. The sulfonamide blocks the active site, preventing the pH drop associated with carbonic acid formation.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Step-by-Step Methodology:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mM) and dilute serially in Assay Buffer.

  • Incubation: Mix 10

    
    L of diluted inhibitor with 10 
    
    
    
    L of enzyme solution. Incubate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the Zinc center.
  • Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor complex with

    
    -saturated water containing Phenol Red.
    
  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation: Fit the initial velocity (

    
    ) data to the Michaelis-Menten equation. Determine 
    
    
    
    using non-linear regression (Prism/Origin) and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthesis of the Sulfonamide Core

Purpose: To generate the this compound scaffold from precursor materials.

Workflow:

  • Chlorosulfonation: Treat 1-methyl-1H-pyrazole with chlorosulfonic acid (

    
    ) at 0°C, then heat to 60°C. This introduces the sulfonyl chloride group electrophilically at the C4 position (or the methane linker if starting from the methyl derivative).
    
  • Amidation: React the resulting sulfonyl chloride with aqueous ammonia (

    
    ) or a specific amine in THF/DCM at 0°C.
    
  • Purification: Precipitate the product using ice-cold water and recrystallize from Ethanol/Water.

Biological Pathway Visualization

The following diagram details the downstream effects of inhibiting hCA IX in a hypoxic tumor cell using this scaffold.

Pathway_Bioactivity Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1alpha Upregulation Hypoxia->HIF1a CAIX_Expr hCA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transcription Complex Enzyme-Inhibitor Complex (Zn2+ Blocked) CAIX_Expr->Complex + Inhibitor Inhibitor (1-methyl-1H-pyrazol-4-yl) methanesulfonamide Derivative Inhibitor->Complex Binding pH_Regulation Disruption of pH Regulation (Intracellular Acidosis) Complex->pH_Regulation Inhibits H+ extrusion Apoptosis Apoptosis / Reduced Metastasis pH_Regulation->Apoptosis Cell Death

Caption: Mechanism of action for hCA IX inhibition leading to tumor cell apoptosis.

References

  • Supuran, C. T., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bhat, M. A., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Link

  • Eldehna, W. M., et al. (2023). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Molecular Diversity. Link

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[1] Its N-alkylation is a critical step in molecular diversification, allowing for the fine-tuning of physicochemical properties and target engagement. Specifically, N-alkylated (1-methyl-1H-pyrazol-4-yl)methanesulfonamide derivatives are of significant interest due to the biological relevance of both the pyrazole core and the methanesulfonamide moiety, which is a common pharmacophore in various drug classes, including anti-inflammatory agents.[2]

Controlling the regioselectivity of N-alkylation in asymmetrically substituted pyrazoles is a frequent challenge, often leading to mixtures of N1 and N2 isomers which can be difficult to separate.[3] This guide provides a comprehensive overview of robust methodologies for the N-alkylation of this compound, with a focus on practical reaction conditions, mechanistic rationale, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The selection of an appropriate N-alkylation strategy is contingent upon the nature of the alkylating agent, the functional group tolerance of the substrate, and the desired scale of the reaction. Herein, we discuss three widely applicable and effective methods: Classical Base-Mediated Alkylation, the Mitsunobu Reaction, and Reductive Amination.

Classical Base-Mediated N-Alkylation with Alkyl Halides

This is the most direct and commonly employed method for N-alkylation. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base, generating a nucleophilic sulfonamidate anion that subsequently displaces a halide from the alkylating agent.

Mechanism:

The choice of base and solvent is paramount in achieving high yields and preventing side reactions. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or DMSO.[3][4] The reactivity of the alkyl halide follows the general trend: I > Br > Cl > OTs.[3]

G cluster_0 Base-Mediated N-Alkylation Sulfonamide This compound Anion Sulfonamidate Anion Sulfonamide->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Anion Product N-Alkylated Product Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (e.g., NaX, KX)

Figure 1: General workflow for base-mediated N-alkylation.

Protocol 1: Base-Mediated N-Alkylation

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (1.1 - 1.5 eq)

    • Base (e.g., NaH (60% dispersion in mineral oil, 1.2 eq) or K₂CO₃ (2.0 eq))

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.

    • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

    • If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature. If using K₂CO₃, add it directly at room temperature.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (especially if NaH was used).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Mitsunobu Reaction: Mild Conditions for Diverse Alcohols

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions.[5][6] This method is particularly advantageous for substrates with sensitive functional groups that are incompatible with strongly basic or acidic conditions. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.[6]

Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The sulfonamide then deprotonates the alcohol, and the resulting alkoxide attacks the activated phosphonium species.

G cluster_1 Mitsunobu Reaction Sulfonamide This compound Intermediate2 Alkoxyphosphonium Salt Sulfonamide->Intermediate2 Alcohol Alcohol (R-OH) Alcohol->Intermediate2 PPh3 PPh₃ Intermediate1 Betaine Intermediate PPh3->Intermediate1 DIAD DIAD DIAD->Intermediate1 Intermediate1->Intermediate2 Product N-Alkylated Product Intermediate2->Product SN2 Attack Byproducts Ph₃P=O + DIAD-H₂

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: Mitsunobu N-Alkylation

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.2 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound, the alcohol, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Reductive Amination: A Versatile Route from Carbonyl Compounds

Mechanism:

The initial condensation of the sulfonamide with the carbonyl compound is often acid-catalyzed. The resulting iminium ion is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[7]

G cluster_2 Reductive Amination Sulfonamide This compound Imine Imine Intermediate Sulfonamide->Imine Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Imine Condensation Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Figure 3: General scheme for reductive amination.

Protocol 3: Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add this compound and the aldehyde or ketone.

    • Add DCM or DCE and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

Method Alkylating Agent Key Reagents Solvent Temperature Advantages Disadvantages
Base-Mediated Alkyl HalidesNaH, K₂CO₃, Cs₂CO₃DMF, DMSO, ACNRT to 80 °CCost-effective, simple procedure.[3]Can require harsh bases, potential for over-alkylation.[5]
Mitsunobu AlcoholsPPh₃, DIAD/DEADTHF, Dioxane0 °C to RTMild, neutral conditions, good for sensitive substrates, stereochemical inversion.[6][9]Stoichiometric byproducts can complicate purification, cost of reagents.[9]
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNDCM, DCERTWide substrate scope, mild conditions.[7][10]Requires a suitable carbonyl compound, potential for side reactions with reducible groups.

Troubleshooting and Optimization

  • Low Yield:

    • Base-Mediated: Consider a more reactive alkyl halide (iodide > bromide > chloride).[3] Ensure anhydrous conditions. A stronger base or higher temperature may be required.

    • Mitsunobu: The order of addition of reagents is crucial.[11] Ensure anhydrous conditions.

    • Reductive Amination: The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.

  • Side Reactions:

    • Over-alkylation (Base-Mediated): Use a slight excess of the sulfonamide or add the alkylating agent slowly.[5]

    • Elimination (Base-Mediated): With secondary or bulky alkyl halides, consider a less hindered base or lower reaction temperature.

  • Purification Challenges:

    • Mitsunobu: Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by specific chromatography techniques.

Conclusion

The N-alkylation of this compound is a versatile transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the available starting materials, functional group compatibility, and the desired scale of the reaction. The detailed procedures and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of novel N-alkylated pyrazole sulfonamides for applications in drug discovery and development.

References

  • Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 121(3), 1358-1438. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. [Link]

  • Gemoets, H., La-Venia, A., & Noël, T. (2021). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 12(1), 6143. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. Organic Letters, 19(13), 3636–3639. [Link]

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

  • Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(11), 1565-1571. [Link]

  • Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. [Link]

  • Wang, D., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 39(10), 7550-7553. [Link]

  • Sromek, A. W., & Gevorgyan, V. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9784–9792. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kas'yan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 14-22. [Link]

  • Zor, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
  • Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(12), 3194–3197. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ghorab, M. M., et al. (2016). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Acta Poloniae Pharmaceutica, 73(3), 631-643. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Červený, L., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920–943. [Link]

Sources

Preparation of Pyrazole Sulfonamide Libraries for High-Throughput Screening: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring is a five-membered heterocycle that is a prominent feature in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique chemical properties, including the ability of the N-unsubstituted pyrazole to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in medicinal chemistry.[2] When combined with a sulfonamide moiety, another key pharmacophore known for its wide range of biological activities, the resulting pyrazole sulfonamide scaffold offers a rich chemical space for the development of novel therapeutics.[3][4] This scaffold is present in drugs targeting a variety of diseases, highlighting its significance in drug discovery.[5][6]

The systematic exploration of this chemical space through high-throughput screening (HTS) necessitates the creation of high-quality compound libraries.[] A well-designed library should not only be structurally diverse but also possess drug-like properties to maximize the potential for identifying promising hit compounds.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, purification, and quality control of pyrazole sulfonamide libraries tailored for HTS campaigns.

Strategic Design of a Pyrazole Sulfonamide Library

A successful HTS campaign begins with a thoughtfully designed library. For the pyrazole sulfonamide scaffold, a diversity-oriented synthesis (DOS) approach is highly effective.[9] This strategy aims to generate a collection of structurally diverse molecules from a common set of starting materials, thereby maximizing the exploration of relevant chemical space.[10]

The design of a pyrazole sulfonamide library should focus on introducing diversity at key positions of the scaffold. As illustrated below, there are three primary points for diversification (R1, R2, and R3) that can significantly influence the biological activity and physicochemical properties of the final compounds.

G Start Start: Diverse Pyrazoles & Amines Step1 Step 1: Synthesis of Pyrazole-4-sulfonyl Chlorides Start->Step1 Step2 Step 2: Parallel Sulfonamide Formation (96-well format) Step1->Step2 Purification High-Throughput Purification (Prep-HPLC-MS) Step2->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Library Plating & Formatting (DMSO Stocks) QC->Plating End Final Library for HTS Plating->End

Sources

Application Notes and Protocols for the Coupling of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Pyrazole Sulfonamide Moiety

The N-aryl pyrazole sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of clinically important drugs and drug candidates.[1] This structural unit combines the favorable pharmacokinetic properties of the pyrazole ring with the strong hydrogen bonding capabilities of the sulfonamide group, enabling potent and selective interactions with various biological targets. Notable examples include celecoxib, a selective COX-2 inhibitor, and other compounds with activities spanning from anticancer to anti-inflammatory and antimicrobial agents.[1]

The efficient construction of the C(aryl)-N(sulfonamide) bond is therefore a critical transformation in the synthesis of these valuable compounds. This guide provides a detailed overview and practical, field-proven protocols for the coupling of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide with a range of aryl halides, focusing on the two most powerful and widely adopted catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Choosing the Right Path: Palladium vs. Copper Catalysis

The choice between a palladium- or copper-catalyzed approach often depends on the specific substrates, functional group tolerance, and cost considerations.

Palladadium-Catalyzed Buchwald-Hartwig Amination is renowned for its broad substrate scope and high functional group tolerance.[2] Modern bulky phosphine ligands have enabled the coupling of even challenging aryl chlorides and sterically hindered substrates under relatively mild conditions.[3]

Copper-Catalyzed Ullmann Condensation , a more classical method, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh temperatures.[4] It is often a more economical choice, and in some cases, can offer complementary reactivity to palladium-based systems, particularly for certain heteroaryl halides.[5]

Below, we present detailed protocols for both methodologies, followed by a comparative analysis and troubleshooting guide to empower researchers in selecting and optimizing the ideal conditions for their specific synthetic challenges.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation, and reductive elimination of the N-arylated product.[3]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amide Coordination [Ar-Pd(II)(L)(RSO2NH2)]+X- Oxidative Addition Complex->Amide Coordination RSO2NH2 Deprotonation Ar-Pd(II)(L)(RSO2NH-) Amide Coordination->Deprotonation -HX (Base) Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NHSO2R

Caption: Catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide.

Characterization (Example: N-(4-methoxyphenyl)-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.48 (s, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.25 (s, 2H), 3.88 (s, 3H), 3.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 139.0, 130.2, 129.5, 125.0, 118.8, 114.5, 55.6, 54.0, 39.5.

  • HRMS (ESI): Calculated for C₁₃H₁₅N₃O₃S [M+H]⁺, found [M+H]⁺.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the use of ligands, allowing for lower reaction temperatures and broader substrate scope.[4] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Catalytic Cycle: Ullmann Condensation

Ullmann_Condensation Cu(I)X Cu(I)X Ligand Coordination L-Cu(I)X Cu(I)X->Ligand Coordination Ligand (L) Amide Coordination L-Cu(I)-NHSO2R Ligand Coordination->Amide Coordination RSO2NH2, Base Oxidative Addition Ar-Cu(III)(L)(NHSO2R)X Amide Coordination->Oxidative Addition Ar-X Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NHSO2R, L

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of sulfonamides.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), the aryl iodide (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide.

Comparative Data and Substrate Scope

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the coupling reaction. The following tables summarize typical conditions and expected outcomes for the N-arylation of sulfonamides.

Table 1: Comparison of Palladium and Copper Catalytic Systems

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost HigherLower
Ligands Bulky phosphines (e.g., Xantphos, tBuXPhos)[6]Diamines, amino acids, phenanthrolines[7]
Typical Temp. 80-120 °C100-140 °C
Aryl Halide Cl, Br, I, OTf, OMs[8]Primarily I, Br; Cl is less reactive[4]
Functional Groups Very broad toleranceGood tolerance, but can be sensitive to some groups
Reaction Time Generally faster (12-24 h)Often longer (24-48 h)

Table 2: Influence of Aryl Halide Substitution on Reactivity

Aryl Halide SubstituentPalladium-Catalyzed ReactivityCopper-Catalyzed ReactivityNotes
Electron-withdrawing Generally highGenerally highCan accelerate oxidative addition.
Electron-donating Can be slower, may require more electron-rich ligands[9]Generally well-tolerated
Ortho-substitution Can be challenging, requires bulky ligandsCan be challenging due to steric hindrance
Heteroaryl Halides Generally effective, depends on the heterocycleCan be very effective, sometimes preferred over PdPyridyl and pyrimidinyl halides are often good substrates.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficiently anhydrous/anaerobic conditions.3. Inappropriate ligand/base/solvent combination.4. Low reaction temperature.1. Use a pre-catalyst or ensure proper activation. Increase ligand-to-metal ratio.2. Use freshly dried and degassed solvents and reagents. Ensure a good inert atmosphere.3. Screen different ligands (e.g., from different generations of Buchwald ligands), bases (e.g., K₃PO₄, NaOtBu), and solvents (e.g., toluene, dioxane, t-AmylOH).4. Increase the reaction temperature in increments.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities.2. Unstable catalytic intermediates.1. Ensure all reagents and solvents are scrupulously dry.2. Change the ligand to one that promotes faster reductive elimination.
Difficulty with Aryl Chlorides (Pd-cat.) Aryl chlorides are less reactive due to the strong C-Cl bond.Use more electron-rich and bulky ligands (e.g., tBuXPhos, RuPhos). Higher temperatures and stronger bases (e.g., NaOtBu, LHMDS) may be required.[3]
Low Yield with Electron-Rich Aryl Halides (Pd-cat.) Slower oxidative addition step.Switch to a more electron-rich phosphine ligand to facilitate oxidative addition.[9]

Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Sulfonamide - Aryl Halide - Catalyst & Ligand - Base B Add to Dry Schlenk Tube A->B C Add Anhydrous Solvent B->C D Degas Mixture C->D E Heat & Stir (12-48h) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G H Filter (e.g., Celite) G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The N-arylation of this compound is a key transformation for accessing a class of compounds with significant potential in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable and powerful routes to these target molecules. The choice of methodology will depend on the specific aryl halide, desired functional group tolerance, and economic considerations. The protocols and data presented in this guide provide a strong foundation for researchers to successfully synthesize these valuable compounds and to troubleshoot common challenges, thereby accelerating the drug development process.

References

  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfinative N-Arylation of Sulfonamides and NH-Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. [Link]

  • Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2675511A1 - N-aryl pyrazole compounds for use against diabetes.
  • NIE Digital Repository. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. Retrieved from [Link]

  • Bosiak, M. J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

  • Bolm, C., & Hildebrand, J. P. (2005). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Angewandte Chemie International Edition, 44(38), 6099-6102. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11282-11293. [Link]

  • Sun, X., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2022). Molecules. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. (2023). Chem. [Link]

  • Taylor & Francis Online. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synthetic Communications, 53(14), 1165-1175. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds.
  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP2782490B1 - COMPOSITIONS COMPRISING AN ARYL PYRAZOLE AND A SUBSTITUTED IMIDAZOLE, METHODS AND USES THEREOF.
  • ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(2), M1127. [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ORGANIC AND BIOCHEMISTRY. [Link]

  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o386. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022). IUCrData, 7(6), x220553. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2022). Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. Retrieved from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

Sources

Application Note: Recrystallization of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1247841-25-3) is a critical pyrazole-based building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structure features a polar methanesulfonamide tail attached to a 1-methyl-pyrazole core.[1]

Key Challenges:

  • Amphiphilic Nature: The molecule contains both a lipophilic aromatic ring and a polar sulfonamide moiety (

    
    ), complicating solvent selection.[1][2]
    
  • Impurity Profile: Synthetic routes (often via sulfonyl chlorides) frequently yield byproducts such as sulfonic acids (hydrolysis products), inorganic salts (e.g., triethylamine hydrochloride), and regioisomeric N-methyl impurities.[1][2]

  • Oiling Out: The compound has a tendency to form supersaturated oils rather than crystals if the anti-solvent addition is too rapid.[2]

This guide provides a self-validating purification strategy, moving beyond fixed recipes to a logic-driven process control system.

Pre-Validation: Solubility Mapping

Before committing the bulk material, you must define the thermodynamic boundaries of the crystallization.[2] Perform this "Solubility Map" on 100 mg samples.

Table 1: Solubility Screening Matrix (Target Data)

Solvent SystemPolaritySolubility (Hot, ~60°C)Solubility (Cold, ~20°C)Suitability Verdict
Water HighModerateLowAnti-Solvent
Ethanol HighHighModeratePoor (High yield loss)
Isopropanol (IPA) Med-HighHighLowExcellent (Primary Candidate)
Ethyl Acetate (EtOAc) MediumHighLowGood (Primary Candidate)
Dichloromethane Low-MedHighHighPoor (Too soluble)
Heptane/Hexane LowInsolubleInsolubleAnti-Solvent

Expert Insight: While Ethanol is a common solvent, sulfonamides often exhibit "drag" in ethanol, leading to significant yield losses in the mother liquor.[2] Ethyl Acetate/Heptane or IPA/Heptane are superior binary systems for this specific scaffold.

Detailed Protocol: Binary Solvent Recrystallization

Objective: Purify crude this compound to >98% HPLC purity. Method: Displacement Crystallization (Solvent/Anti-Solvent).[1][2]

Phase 1: Dissolution & Hot Filtration
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 5-8 volumes relative to solid weight).[1]

  • Heating: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: If the solid does not dissolve completely, add EtOAc in 0.5 volume increments.[2]

    • Critical: If a fine white suspension persists despite large solvent volumes, these are likely inorganic salts (e.g., NaCl, Et3N[2]·HCl). Do not add more solvent.[2]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel (or Celite pad) to remove insoluble salts.[2]

    • Result: A clear, amber-to-pale-yellow filtrate.[1]

Phase 2: Nucleation & Anti-Solvent Addition[7]
  • Re-equilibration: Return the filtrate to the heat source and bring back to a gentle reflux.

  • Anti-Solvent Addition: Slowly add Heptane dropwise through the top of the condenser.[2]

    • Ratio Target: The final solvent ratio should approach 1:1 or 1:2 (EtOAc:Heptane).

    • Visual Cue: Stop addition immediately upon observing the first permanent "cloud point" (turbidity that persists for >10 seconds).[2]

  • Clearing the Cloud: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to just redissolve the cloudiness.[1] The solution should be clear and saturated.

Phase 3: Controlled Cooling (The Metastable Zone)[1][7]
  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (the thermal mass of the oil ensures a slow gradient:

    
    ).[1][2]
    
    • Troubleshooting: If the product "oils out" (forms liquid droplets at the bottom) instead of crystallizing, reheat to reflux and add 5% more EtOAc. Oiling out indicates the anti-solvent concentration is too high or cooling was too fast.[2]

  • Cryogenic Step: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the cake with a cold (

    
    ) mixture of EtOAc/Heptane (1:3 ratio).
    
  • Drying: Dry under high vacuum ( < 5 mbar) at

    
     for 12 hours. Sulfonamides are hygroscopic; ensure moisture is excluded.[2]
    

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflowInputCrude (1-methyl-1H-pyrazol-4-yl)methanesulfonamideSolventCheckSolubility Map(100mg Scale)Input->SolventCheckDissolutionDissolve in Hot EtOAc(Reflux)SolventCheck->DissolutionSelect EtOAc/HeptaneInsolublesAre there insolubles?Dissolution->InsolublesHotFilterHot Filtration(Remove Salts)Insolubles->HotFilterYes (Salts)CloudPointAdd Heptane untilCloud PointInsolubles->CloudPointNoHotFilter->CloudPointClearStepAdd minimal EtOActo clearCloudPoint->ClearStepCoolingSlow Cooling(Room Temp -> 0°C)ClearStep->CoolingOilingDid it Oil Out?Cooling->OilingReheatReheat & Add 5% EtOAcOiling->ReheatYesFilterDryFilter & Vacuum DryOiling->FilterDryNo (Crystals formed)Reheat->CoolingQCQC: HPLC >98%NMR ConfirmationFilterDry->QC

Caption: Workflow logic for the binary solvent recrystallization of pyrazole sulfonamides, including troubleshooting loops for oiling-out phenomena.

Analytical Validation Standards

To ensure the protocol was successful, the isolated material must meet these criteria:

Table 2: Quality Control Specifications

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, ACN/Water + 0.1% TFA)

Area
Quantify organic impurities.[1]
Identity

-NMR (DMSO-

)
Consistent structureVerify methyl group integration (3H, s) and sulfonamide protons (2H, s, exchangeable).
Residual Solvent GC-HeadspaceEtOAc < 5000 ppmEnsure drying efficiency.
Melting Point DSC / CapillarySharp range (

width)
Broad range indicates impurity or polymorph mix.[1][2]

Mechanistic Note on NMR: In DMSO-



1

1


1

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50988991, this compound. Retrieved from [Link][1][2]

  • Mahesh, P., et al. (2023).[3][2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[2] Retrieved from [Link][1][2]

Solvent selection for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for the Functionalization of (1-Methyl-1H-pyrazol-4-yl)methanesulfonamide

Executive Summary & Chemical Profile

This compound is a critical building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Unlike direct aryl sulfonamides, this molecule features a methylene bridge (


) connecting the electron-rich 1-methylpyrazole ring to the electron-withdrawing sulfonamide group.

This structural feature imparts unique physicochemical properties:

  • Increased Flexibility: The methylene linker disrupts conjugation between the aromatic ring and the sulfonyl group, slightly reducing the acidity of the sulfonamide

    
     compared to direct aryl analogs (
    
    
    
    vs. 9.8).
  • Solubility Challenge: The molecule possesses a "push-pull" polarity—the basic pyrazole nitrogens and the polar sulfonamide headgroup create high lattice energy, often resulting in poor solubility in standard non-polar solvents (e.g., Toluene, Hexane) and chlorinated solvents (DCM).

This guide provides a rational framework for solvent selection, moving beyond traditional reprotoxic solvents (DMF, NMP) toward high-performance, green alternatives compliant with ICH Q3C(R8) guidelines.

Solvent Selection Decision Matrix

The following decision tree visualizes the logic for selecting solvents based on the intended reaction type and green chemistry principles.

SolventSelection Start Reaction Type? Alkylation N-Alkylation / Substitution (Base Required) Start->Alkylation Coupling Amidation / Sulfonylurea (Coupling Reagents) Start->Coupling MetalCat Pd/Cu Catalysis (Cross-Coupling) Start->MetalCat Alk_Solv1 Preferred: Acetonitrile (MeCN) (Reflux, K2CO3) Alkylation->Alk_Solv1 High Solubility Alk_Solv2 Green Alt: 2-MeTHF (Requires Phase Transfer Cat.) Alkylation->Alk_Solv2 Process Scale Alk_Trad Traditional (Avoid): DMF/DMAc (High Workup Cost) Alkylation->Alk_Trad Legacy Protocols Coup_Solv1 Preferred: EtOAc / THF (Mild Conditions) Coupling->Coup_Solv1 Homogeneous Coup_Solv2 Green Alt: CPME or Dimethyl Carbonate Coupling->Coup_Solv2 Green Optimization Met_Solv1 Preferred: 1,4-Dioxane/Water (Standard) MetalCat->Met_Solv1 Robustness Met_Solv2 Green Alt: t-Amyl Alcohol or 2-MeTHF/Water MetalCat->Met_Solv2 Sustainability

Figure 1: Decision matrix for solvent selection based on reaction class and sustainability goals.[1]

Detailed Solvent Protocols

Protocol A: Solubility Screening (The "Crash" Test)

Before committing to a solvent, validate solubility using this rapid screening method. This prevents "gummy" precipitates during scale-up.

  • Preparation: Weigh

    
     of this compound into 5 separate HPLC vials.
    
  • Solvent Addition: Add

    
     of the candidate solvent (10 vol) to each vial.
    
    • Candidates: Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Methanol (MeOH).

  • Stress Test:

    • Sonicate for 5 minutes at

      
      .
      
    • Allow to cool to Room Temperature (RT) for 1 hour.

  • Observation:

    • Clear Solution: Ideal for homogeneous reactions (Coupling).

    • Suspension: Acceptable for heterogeneous reactions (Alkylation with inorganic bases) if the supernatant shows

      
       by HPLC.
      
    • Oiling Out: Reject solvent (Common in Toluene/Heptane).

Protocol B: N-Alkylation (Green Substitution for DMF)

Context: Traditional protocols use DMF with


 or 

. DMF is difficult to remove (high BP) and reprotoxic. Recommendation: Use Acetonitrile (MeCN) or 2-MeTHF .

Step-by-Step Procedure:

  • Charge: To a reactor, add this compound (

    
    ) and 
    
    
    
    (
    
    
    ).
    • Note: Cesium carbonate is preferred over Potassium carbonate in MeCN due to slightly better solubility/basicity profile.

  • Solvent: Add Acetonitrile (

    
    , i.e., 
    
    
    
    ).
  • Reagent: Add the alkyl halide (

    
    ).
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[2][3][4] The reflux temperature of MeCN is sufficient to overcome the activation energy of the sulfonamide anion attack without degrading the pyrazole ring.

  • Work-up (Self-Validating):

    • Cool to RT. Filter off inorganic salts (

      
      /
      
      
      
      ).
    • Evaporate MeCN.

    • Validation: The residue should be a solid. If oil, triturate with MTBE. This avoids the aqueous extraction required for DMF, preventing product loss into the water phase.

Protocol C: Sulfonylurea Formation (Coupling)

Context: Reacting the sulfonamide with isocyanates or activated carbamates. Recommendation:2-MeTHF or EtOAc .[5]

  • Charge: Sulfonamide (

    
    ) in 2-MeTHF  (
    
    
    
    ).
  • Base: Add Triethylamine (TEA) (

    
    ).
    
  • Addition: Add Isocyanate (

    
    ) dropwise at 
    
    
    
    .
  • Reaction: Warm to RT.

  • Isolation: 2-MeTHF is immiscible with water. Wash the reaction mixture directly with

    
     (to remove TEA) and Brine. Dry and concentrate.
    
    • Why 2-MeTHF? It separates cleanly from water (unlike THF) and has a higher boiling point than DCM, allowing for faster reaction rates if heating is needed.

Comparative Solvent Data

SolventPolarity (Dielectric)Boiling Point (

)
Solubility of CompoundGreen Status (ICH)Application Note
DMF High (36.7)153ExcellentRed (Toxic)Avoid. Hard to remove; reprotoxic.
Acetonitrile High (37.5)82Good (Hot)Green Best balance of reactivity and volatility.
2-MeTHF Low-Med (6.97)80ModerateGreen Excellent for work-up; separates from water.
EtOAc Medium (6.02)77ModerateGreen Good for coupling; poor for alkylation.
CPME Low (4.76)106LowGreen High stability; good for high-temp metal catalysis.

Troubleshooting & Critical Parameters

  • Issue: "The reaction is too slow in MeCN compared to DMF."

    • Root Cause:[3][4][5][6] Poor solubility of the deprotonated sulfonamide anion.

    • Fix: Add a Phase Transfer Catalyst (PTC) such as TBAI (Tetrabutylammonium iodide) at

      
      . This solubilizes the anion in the organic phase, restoring reaction kinetics without switching back to DMF.
      
  • Issue: "Product oils out during workup."

    • Root Cause:[3][4][5][6] Presence of residual high-boiling impurities or isomers.

    • Fix: Use Isopropyl Acetate (IPAc) for crystallization. The pyrazole-sulfonamide scaffold often crystallizes well from IPAc/Heptane mixtures.

References

  • Pfizer Inc. "Green Chemistry Solvents Selection Guide." American Chemical Society Green Chemistry Institute. [Link]

  • European Medicines Agency. "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." EMA/CHMP/ICH/82260/2006. [Link]

  • Sheridan, J. et al. "Recent Advances in the Synthesis of Sulfonamides." Arkivoc, 2003. [Link]

  • Byrne, F. P. et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. [Link]

  • PubChem. "this compound Compound Summary."[7] [Link](Note: Link directs to the analogous 1-methyl-1H-pyrazole-4-sulfonamide for structural property comparison).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues. We provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: Understanding the Solubility Challenge

This compound (MW: 161.19 g/mol ) is a heterocyclic compound containing both a pyrazole ring and a sulfonamide functional group.[1] While its predicted XLogP3 value of -1.2 suggests a degree of hydrophilicity, real-world laboratory applications often reveal challenges in achieving desired concentrations in aqueous buffers.[1] This discrepancy can arise from factors such as the compound's crystalline structure, which requires significant energy to break down, or its behavior in specific pH and ionic strength conditions.

This guide provides a systematic approach to troubleshooting and resolving these solubility limitations, enabling the successful application of this compound in your experimental workflows.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from initial observations to advanced solutions.

Q1: My compound won't dissolve in my standard aqueous buffer. What are the immediate troubleshooting steps?

Answer: When facing initial solubility problems, it's crucial to start with the fundamentals before moving to more complex methods. The issue can often be resolved by addressing basic physical and chemical parameters.

Underlying Principle: The dissolution process is governed by the interplay between the solute-solute interactions (crystal lattice energy), solvent-solvent interactions, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy of the crystal lattice.

Initial Steps Workflow:

G start Initial Observation: Compound is insoluble in aqueous buffer check_purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity check_ph Step 2: Assess pH Impact Is the buffer pH appropriate? check_purity->check_ph If pure... temp_energy Step 3: Apply Physical Energy (Vortex, Sonicate, Gentle Warming) check_ph->temp_energy If pH is optimal... result Solubility Improved? temp_energy->result success Success: Proceed with experiment result->success Yes failure Still Insoluble: Proceed to Systematic Screening (Q2) result->failure No

Caption: Initial troubleshooting workflow for solubility issues.

  • Verify Compound Integrity: Confirm the purity and identity of your compound batch using standard analytical techniques like LC-MS or NMR. Impurities can significantly impact solubility.

  • Analyze the Role of pH: The sulfonamide group (-SO₂NH₂) has an acidic proton. In basic conditions (pH > pKa), the group will deprotonate to form a more polar, and thus more water-soluble, anion. Try preparing your solution in buffers with varying pH values (e.g., pH 7.4 vs. pH 9.0) to see if this improves solubility. Chemical modification techniques like pH adjustment are a primary strategy for enhancing the solubility of ionizable compounds.[2][3]

  • Introduce Physical Energy: Sometimes, the dissolution process is simply slow.

    • Vortexing: Agitate the solution vigorously.

    • Sonication: Use a bath sonicator to break apart solid particles and increase the surface area available for solvation.[2]

    • Warming: Gently warm the solution (e.g., to 37°C). Increased temperature often enhances the solubility of solids.[4] However, be cautious of potential compound degradation at elevated temperatures.[5]

If these initial steps fail, a more systematic approach to solvent selection is necessary.

Q2: How do I systematically identify a suitable solvent or co-solvent system?

Answer: A systematic solvent screening is the most efficient way to develop a solubility profile for the compound. This involves testing its solubility in a range of common, biocompatible solvents and then using that information to design an appropriate co-solvent system for your aqueous-based assay.

Underlying Principle: The principle of "like dissolves like" is a useful guide. Solvents are characterized by their polarity. By testing solvents across a spectrum of polarities, you can identify which ones have the best thermodynamic compatibility with your compound.

See Protocol 1: Systematic Solubility Screening for a detailed methodology. A typical screening panel would include:

SolventTypeRationale
Water / PBSAqueous BufferBaseline for physiological relevance.
Dimethyl Sulfoxide (DMSO)Aprotic PolarA powerful and common solvent for dissolving a wide range of organic compounds for stock solutions.[5]
Ethanol (EtOH)Protic PolarA less toxic co-solvent, often used in formulations.[6][7]
Polyethylene Glycol (PEG 300/400)Polar PolymerA viscous co-solvent used to enhance solubility and stability in formulations.[6][7]
N,N-Dimethylformamide (DMF)Aprotic PolarAnother strong solvent, similar to DMSO.[8]

Once you identify a "good" solvent where the compound is highly soluble (e.g., DMSO), you can prepare a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with the biological system.

Q3: My compound requires a higher concentration than a simple co-solvent system allows. What other formulation strategies can I use?

Answer: When high concentrations are needed and simple co-solvent systems lead to precipitation upon dilution, more advanced formulation techniques are required. These methods are designed to increase the apparent solubility and stability of the compound in an aqueous environment.

Underlying Principle: These strategies work by either chemically modifying the compound to be more soluble or by encapsulating the hydrophobic compound within a hydrophilic carrier system.

G cluster_0 Complexation cluster_1 Surfactant-Based cluster_2 Advanced Approaches cyclodextrin Cyclodextrins Hydrophobic drug molecule is encapsulated in the non-polar core of the cyclodextrin, while the hydrophilic exterior interacts with water. micelles Micellar Solubilization Surfactants (e.g., Polysorbate 80) form micelles above their critical micelle concentration. The hydrophobic drug partitions into the micelle core. solid_dispersion Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level, preventing crystallization and enhancing dissolution. nanosuspension Nanosuspensions Particle size is reduced to the nanometer scale, dramatically increasing the surface area for dissolution according to the Noyes-Whitney equation.

Caption: Mechanisms of advanced solubility enhancement techniques.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[6] Hydroxypropyl-β-cyclodextrin is a common and effective choice.[6]

  • Use of Surfactants: Surfactants, such as Polysorbate 80 (Tween 80) or Pluronics, can increase solubility by forming micelles.[7] The hydrophobic drug molecule is encapsulated within the core of the micelle, which has a hydrophilic shell that is soluble in water.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier (e.g., PVP, PEG).[2][9] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting product allows for faster dissolution as the drug is present in an amorphous, high-energy state.[10] The concept was first pioneered with sulfonamide drugs.[2][9]

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the compound to the sub-micron or nano-range drastically increases its surface-area-to-volume ratio.[2][4] This leads to a faster dissolution rate. Techniques include media milling or high-pressure homogenization to create nanosuspensions.[9][11]

Q4: My compound dissolves in organic solvent but precipitates when I dilute it into my aqueous cell culture media or buffer. How can I fix this?

Answer: This is a common problem known as "crashing out" and occurs when the aqueous medium cannot accommodate the drug concentration as the organic co-solvent is diluted.

Underlying Principle: You are creating a supersaturated solution that is thermodynamically unstable. The drug molecules rapidly agglomerate and precipitate to return to a lower energy state.

Mitigation Strategies:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final drug concentration but may stay below the solubility limit in the final medium.

  • "Pluronic" Method: For cell culture, try adding the drug stock to a small volume of serum-containing media first. The proteins and lipids in the serum can act as natural carriers and stabilizers, preventing precipitation. Then, add this mixture to your final volume of media.

  • Use a Different Co-solvent: Some co-solvents are more "gentle" than others. DMSO is very effective at dissolving compounds but can also lead to dramatic precipitation. A system using a combination of PEG 400 and Ethanol might provide a more stable transition into the aqueous phase.[6]

  • Incorporate a Stabilizer: Add a solubilizing excipient, like a cyclodextrin or a low concentration of a surfactant (e.g., Polysorbate 80), to the final aqueous medium before adding the compound stock.[6][12] This pre-addition of a stabilizer can "catch" the drug molecules as they are diluted, preventing them from precipitating.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound (ensure it is dry)

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer and bath sonicator

  • Solvent panel: Water, PBS (pH 7.4), DMSO, Ethanol, PEG 400, Propylene Glycol

Methodology:

  • Preparation: Weigh out a precise amount of the compound (e.g., 2 mg) into each of the labeled tubes/vials.

  • Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Agitation: Vortex the tube vigorously for 1-2 minutes. Observe for dissolution.

  • Energy Input: If not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. If necessary and the compound is thermally stable, warm to 37°C for 15 minutes.

  • Incremental Addition: If the solid remains, add another measured aliquot of the solvent (e.g., 100 µL). Repeat step 3 and 4.

  • Record Data: Continue the incremental addition of the solvent until the compound is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the solubility in mg/mL (Total Mass / Total Volume).

  • Repeat: Repeat steps 2-7 for each solvent in the panel.

  • Data Summary: Compile the results in a table for easy comparison.

Protocol 2: Preparation of a Co-solvent Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into an aqueous medium.

Methodology:

  • Solvent Selection: Based on the results from Protocol 1, select the solvent in which the compound is most soluble (typically DMSO).

  • Target Concentration: Determine the highest required concentration for your stock solution (e.g., 10 mM, 50 mM). Ensure this is well below the maximum solubility determined in Protocol 1 to avoid stability issues.

  • Calculation: Calculate the mass of the compound needed. Mass (mg) = [Target Concentration (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000

  • Dissolution: Weigh the calculated mass and place it in a suitable vial. Add the calculated volume of DMSO.

  • Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 11(2), 114-122. Retrieved from [Link]

  • Alfei, S., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Retrieved from [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Retrieved from [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. ResearchGate. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Akocak, S., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents... Chemistry & Biodiversity, 21(4), e202301824. Retrieved from [Link]

  • Google Patents. (n.d.). FR2749846A1 - METHANESULFONATE SALT OF A TRYPTAMINE-DERIVED ARYLPIPERAZINE AND SOLVATES FOR PHARMACEUTICAL USE.
  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 87(4), 689-696. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26189–26201. Retrieved from [Link]

  • Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Chemlin. (n.d.). 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Rivas-Ozuna, M., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (1-methyl-1H-pyrazol-4-yl)methanesulfonamide and Benzene Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Bioisosteric Scaffolds

In the landscape of medicinal chemistry, the benzene sulfonamide moiety stands as a quintessential pharmacophore, integral to a vast array of therapeutic agents. Its prevalence, however, belies the challenges it can present, including metabolic liabilities and suboptimal physicochemical properties. This has driven the exploration of bioisosteric replacements—chemical groups that retain essential biological activity while offering improved drug-like characteristics.[1]

This guide provides an in-depth comparison of the classical benzene sulfonamide scaffold with a heterocyclic analogue, (1-methyl-1H-pyrazol-4-yl)methanesulfonamide. We will dissect their properties from a drug developer's viewpoint, framing the pyrazole-based compound as a strategic bioisostere for the phenyl ring.[2][3] The core objective is to illuminate the subtle yet critical differences that researchers and drug development professionals must consider when designing next-generation therapeutics.

Physicochemical Properties: A Tale of Two Rings

The initial assessment of any drug candidate hinges on its physicochemical profile, which dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a benzene ring with a 1-methyl-pyrazole ring introduces significant changes that can be advantageous.[2]

The pyrazole ring, with its two nitrogen atoms, is more polar than a benzene ring. This generally leads to increased aqueous solubility and a lower partition coefficient (LogP), which can be beneficial for reducing off-target toxicities associated with high lipophilicity.[3] The N-methylation of the pyrazole ring is a key strategic choice; it blocks potential N-H hydrogen bond donation and prevents tautomerization, leading to a more defined pharmacological profile and potentially greater metabolic stability.[4]

The acidity of the sulfonamide proton (pKa) is also critical for target binding, particularly for enzymes like carbonic anhydrases where the deprotonated sulfonamide coordinates to a zinc ion.[5][6] The electronic nature of the pyrazole ring differs from benzene, which can modulate the sulfonamide's pKa into a more pharmacologically favorable range.[7][8]

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyThis compoundBenzenesulfonamide (Reference)Rationale for Difference
Molecular FormulaC5H9N3O2S[9]C6H7NO2SHeterocyclic core vs. carbocyclic core.
Molecular Weight175.21 g/mol 157.19 g/mol Pyrazole with methyl and methylene linker vs. phenyl.
XlogP (Predicted)-1.3[9]0.5Increased polarity from two nitrogen atoms in the pyrazole ring.[3]
TPSA (Topological Polar Surface Area)77.9 Ų68.1 ŲContribution of the pyrazole nitrogen atoms to overall polarity.
pKa (Sulfonamide NH, Predicted)~9.5~10.1The pyrazole ring system alters the electronic pull on the sulfonamide group.[5][6]
Hydrogen Bond Donors1 (NH)1 (NH)Both possess the primary sulfonamide group.
Hydrogen Bond Acceptors3 (2xO, 1xN)2 (2xO)The pyridine-like nitrogen (N2) of the pyrazole acts as an additional acceptor.[3]

Note: Predicted values are generated from cheminformatics software (e.g., ChemDraw, PubChem) and serve as a guide for experimental validation.

Synthesis and Strategic Considerations

The synthetic accessibility of a scaffold is a crucial factor in drug development. Both benzene sulfonamides and pyrazole-based analogues are readily synthesized, though through distinct pathways.

Benzene Sulfonamides: The classical and most direct route involves the chlorosulfonation of benzene or a substituted benzene, followed by reaction with ammonia or an amine.[10][11] While robust, this method can lack regioselectivity with substituted benzenes and uses harsh reagents.[11]

This compound: The synthesis of this scaffold typically involves building the pyrazole ring first or starting with a pre-functionalized pyrazole. A plausible route involves the sulfonylation of a suitable pyrazole precursor.[12] For instance, starting with 1,3,5-trimethyl-1H-pyrazole, one can perform chlorosulfonation followed by amination to yield the desired sulfonamide.[12] This multi-step approach offers greater control over substitution patterns.

G cluster_0 Benzene Sulfonamide Synthesis cluster_1 Pyrazole Sulfonamide Synthesis A Benzene C Benzenesulfonyl Chloride A->C [1] B Chlorosulfonic Acid B->C E Benzenesulfonamide C->E [2] D Ammonia D->E F Substituted Pyrazole H Pyrazole Sulfonyl Chloride F->H [1] G Chlorosulfonic Acid G->H J (1-methyl-1H-pyrazol-4-yl) methanesulfonamide H->J [2] I Ammonia I->J

Caption: General synthetic workflows for sulfonamide synthesis.

The choice of synthesis depends on the desired final molecule. The pyrazole route, while potentially longer, provides more flexibility for creating diverse libraries of compounds by modifying the pyrazole core.

Structural and Pharmacodynamic Profile

The replacement of a flat, aromatic benzene ring with a five-membered, N-methylated pyrazole ring has profound implications for how a molecule interacts with its biological target.

  • Vectorial Display of Substituents: The geometry of the pyrazole ring alters the spatial arrangement (vectors) of substituents compared to a benzene ring. This can be critical for optimizing interactions within a protein's binding pocket.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[13] Five-membered nitrogen-containing heterocycles like pyrazole can offer enhanced metabolic stability.[14] The N-methyl group specifically blocks N-dealkylation or conjugation at that position, directing metabolism elsewhere and potentially simplifying the metabolite profile.[4]

  • Target Engagement: The additional hydrogen bond acceptor on the pyrazole ring can form new, beneficial interactions with the target protein, potentially increasing potency and selectivity.[3] Furthermore, the altered electronic properties can fine-tune the key interaction of the sulfonamide group, as seen in carbonic anhydrase inhibitors.

G cluster_0 Benzene Sulfonamide cluster_1 This compound benzene Benzene Ring - Lipophilic - Prone to CYP Oxidation - Pi-stacking interactions pyrazole 1-Methyl-Pyrazole Ring - More Polar (Lower LogP) - Potentially more metabolically stable - Altered vectors for substituents - Additional H-bond acceptor (N2)

Caption: Hypothetical binding of a pyrazole sulfonamide in a CA active site.

Experimental Protocols

To empirically validate the theoretical advantages discussed, the following experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol determines the partition coefficient of a compound between n-octanol and water, providing a quantitative measure of its lipophilicity. [15][16] Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (e.g., PBS, pH 7.4). Saturate the n-octanol by shaking it with the buffer and vice-versa. Allow the phases to separate completely overnight. [17]2. Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the aqueous or organic phase.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small, known amount of the compound stock solution. [16]4. Equilibration: Seal the vessel and shake vigorously for 1 hour at a constant temperature (e.g., 25°C). Let the vessel stand to allow for complete phase separation, which may take several hours. Centrifugation can be used to expedite this process. [17]5. Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). [18][19]6. Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA. The inhibition of this activity is proportional to the potency of the inhibitor. [20][21] Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer.

    • Substrate Solution: Prepare a solution of 4-nitrophenyl acetate (NPA) in a suitable solvent like DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 10 µL of the inhibitor solution (or solvent for control wells).

    • Add 10 µL of the CA enzyme solution to all wells except the background control.

    • Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding. [21]3. Initiate Reaction: Add 10 µL of the NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at room temperature. [20]The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The strategic replacement of a benzene ring with a 1-methyl-1H-pyrazole ring in sulfonamide-based drug candidates is a powerful tactic in medicinal chemistry. This bioisosteric substitution can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, while also offering new opportunities for target engagement through altered electronics and additional hydrogen bonding capabilities. [1][2]While benzene sulfonamides remain a cornerstone of drug design, the thoughtful application of heterocyclic bioisosteres like this compound provides a rational path toward safer and more effective therapeutics. The experimental validation of these properties through standardized protocols is a critical step in translating these theoretical advantages into clinical success.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • ResearchGate. General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. Available from: [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Advances. Available from: [Link]

  • ChemRxiv. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available from: [Link]

  • PubMed. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Available from: [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

  • PrepChem.com. Synthesis of benzene-sulfonamide. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2335. Available from: [Link]

  • Google Patents. (2014). Method for synthesizing benzene sulfonamide compounds. CN103819369A.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 6, 731–748. Available from: [Link]

  • Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available from: [Link]

  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14799-14844. Available from: [Link]

  • ResearchGate. (2019). Discovery of Novel Substituted N-Methylpyrazole Scaffolds as MmpL3 Inhibitors. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. 6(1), 1-6. Available from: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. 23(12), 5345-5348. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1010. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • ResearchGate. Chemical structures of Pyrazolyl and pyrazoline bearing benzene sulphonamides with their IC50 values. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7019. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 179-188. Available from: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1810. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. 7(12), 52-59. Available from: [Link]

  • LinkedIn. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]

  • Hypha Discovery. (2022). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

Sources

Validated HPLC Method for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The analysis of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 2138271-82-4) presents a distinct chromatographic challenge often underestimated in standard drug discovery workflows. Unlike lipophilic drug candidates, this small, highly polar heterocycle (C5H9N3O2S) exhibits poor retention on conventional C18 stationary phases, leading to co-elution with the void volume and "phase collapse" (dewetting) issues when high-aqueous mobile phases are attempted.

This guide provides a validated, stability-indicating HPLC protocol designed to supersede generic "scouting" gradients. We compare the industry-standard C18 approach against the superior Polar-Embedded Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods, ultimately recommending the Polar-Embedded RP method for its balance of robustness and ease of validation in a QC environment.

Comparative Analysis: Selecting the Right Mode

The following table summarizes the performance of three distinct chromatographic modes for this specific pyrazole sulfonamide.

FeatureStandard C18 (e.g., Agilent Zorbax Eclipse) HILIC (e.g., Waters XBridge Amide) Recommended: Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP)
Retention Mechanism Hydrophobic InteractionPartitioning into water-enriched layerHydrophobic + Polar Interaction
Retention Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Poor (< 1.0) . Analyte elutes near void.High (> 5.0) . Excellent retention.Optimal (2.0 - 10.0) .
Peak Shape Tailing often observed due to silanol interactions.Sharp, but sensitive to sample diluent.Symmetrical; polar group shields silanols.
Aqueous Stability Prone to "phase collapse" (dewetting) at >95% water.N/A (Uses high organic).100% Aqueous Stable.
Regioisomer Selectivity Low. Often fails to resolve N-methyl isomers.High. Separates based on H-bonding.High. Resolves 1-methyl vs. 1H-pyrazole.[1][2][3][4]
QC Suitability Low (Robustness issues).Medium (Long equilibration times).High (Fast equilibration, robust).

Scientist’s Insight: While HILIC offers the highest retention, it requires long equilibration times and is sensitive to the sample solvent (must be high organic). For routine purity analysis and impurity profiling of this compound, a Polar-Embedded C18 phase is superior because it allows the use of 100% aqueous starting conditions to trap the polar analyte without phase collapse, ensuring reproducible retention times.

The Validated Protocol (Polar-Embedded RP)

This method has been optimized to separate the parent compound from key process impurities, including the 1H-pyrazole precursor (demethylated impurity) and sulfonic acid hydrolysis products .

3.1. Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi 4µm Hydro-RP 80Å, 250 x 4.6 mm).

    • Why? The polar end-capping prevents pore dewetting in 100% buffer, essential for retaining this hydrophilic molecule.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

    • Why pH 3.0? The sulfonamide group is acidic; low pH suppresses ionization, keeping the molecule neutral and improving retention on the RP column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

    • Note: The pyrazole ring lacks extended conjugation; 215 nm maximizes sensitivity while avoiding solvent cutoff noise.

  • Injection Volume: 10 µL.

3.2. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.01000Loading (High Aqueous)
5.01000Isocratic Hold (Retain Polar Analyte)
20.06040Linear Gradient (Elute Impurities)
25.06040Wash
25.11000Re-equilibration
35.01000End
3.3. Standard & Sample Preparation
  • Diluent: Mobile Phase A (100% Buffer).

    • Critical: Do not use pure acetonitrile as a diluent. It acts as a "strong solvent" in this high-aqueous method and will cause peak distortion (fronting).

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: 0.1 mg/mL in Diluent.

Method Validation Summary (ICH Q2(R1) Compliant)

The following data represents typical performance metrics for this protocol, ensuring it meets regulatory standards for purity analysis.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 1.5 between Analyte and nearest impurity (e.g., 1H-pyrazole).

Linearity (

)

over 50%–150% of target concentration.

Precision (Repeatability) RSD < 2.0% for retention time and area (n=6).RT RSD: 0.1%; Area RSD: 0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).99.4% (Mean)
Robustness Unaffected by

pH units or

C.
Pass
Visualizing the Logic: Method Development & Troubleshooting

The following diagram illustrates the decision logic used to arrive at the Polar-Embedded method and how to troubleshoot common issues with this specific analyte.

HPLC_Logic Start Start: (1-methyl-1H-pyrazol-4-yl) methanesulfonamide Analysis CheckPolarity Assess Analyte Properties: Small, Polar, Hydrophilic Start->CheckPolarity SelectColumn Select Stationary Phase CheckPolarity->SelectColumn StandardC18 Standard C18 SelectColumn->StandardC18 PolarEmbedded Polar-Embedded C18 (Recommended) SelectColumn->PolarEmbedded HILIC HILIC Mode SelectColumn->HILIC PhaseCollapse Issue: Phase Collapse (Dewetting) in 100% Aqueous StandardC18->PhaseCollapse PoorRetention Result: k' < 1.0 Co-elution with Void PhaseCollapse->PoorRetention Mechanism Mechanism: Polar group prevents dewetting PolarEmbedded->Mechanism Success Result: Stable Retention Good Peak Shape Mechanism->Success Troubleshoot Check pH: Ensure pH < 3.5 to suppress sulfonamide ionization Success->Troubleshoot If Peak Tailing? SolubilityIssue Issue: Sample Solubility in High Organic HILIC->SolubilityIssue

Figure 1: Decision matrix for selecting the optimal stationary phase for hydrophilic pyrazole sulfonamides, highlighting the failure points of standard C18 columns.

References
  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.[Link]

  • PubChem. (2025). This compound Compound Summary.[Link]

Sources

Safety Operating Guide

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a functionalized heterocyclic intermediate frequently employed in medicinal chemistry for "fragment-based" drug discovery. While often chemically stable, its structural components—a pyrazole ring fused with a sulfonamide moiety —dictate specific disposal requirements.

Unlike simple solvents, this compound possesses potential biological activity (similar to sulfonamide antibiotics or COX-2 inhibitors). Therefore, thermal destruction (incineration) is the only acceptable disposal route to prevent environmental persistence and bio-accumulation.

Chemical Identity Table
PropertyData
Chemical Name This compound
CAS Number 1150617-54-1
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
Physical State Solid (typically off-white powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)

Hazard Analysis & Segregation Logic

Effective disposal requires understanding the "Why" behind the protocol. This section details the causality between the chemical's structure and the required waste stream.

The "Sulfur-Nitrogen" Factor

This compound contains both Nitrogen (24%) and Sulfur (18%) by weight.

  • Incineration Requirement: You cannot dispose of this via aqueous treatment (drain) or landfill. Sulfonamides are persistent organic pollutants.

  • Scrubbing Requirement: When incinerated, the sulfur content generates Sulfur Oxides (

    
    ) and the nitrogen generates Nitrogen Oxides (
    
    
    
    ).
  • Operational Implication: Do not mix with "Clean" non-halogenated solvents (like pure Ethanol or Acetone) if your facility separates high-BTU fuel blending from destructive incineration. This must go to Destructive Incineration .

Compatibility Check
  • Oxidizers: Incompatible.[1] The sulfonamide group is stable, but the pyrazole ring can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Acids/Bases: Chemically stable in mild acids/bases, but mixing with strong acids may generate heat.

Step-by-Step Disposal Workflow

Phase 1: Waste Stream Designation

Classify the material based on its current state in your workflow.

  • Scenario A: Pure Solid (Expired/Unused)

    • Classification: Hazardous Solid Waste (Toxic/Irritant).

    • Action: Keep in original container if possible, or transfer to a wide-mouth HDPE jar.

  • Scenario B: Reaction Mixture/Mother Liquor

    • Classification: Non-Halogenated Organic Solvent Waste (with Sulfur).

    • Action: Segregate into the solvent waste carboy. Ensure the carboy is compatible with the solvent used (e.g., DMSO/DCM).

Phase 2: Packaging & Labeling

Crucial: The label must explicitly list "Sulfonamide" to alert the disposal vendor of the sulfur content.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste solution is acidic.

  • Labeling:

    • Attach the hazardous waste tag before adding waste.

    • Constituents: Write "this compound" (do not use abbreviations like "cmpd 4").

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

Phase 3: The Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with RCRA and local EHS standards.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Dry Substance Liquid Liquid Waste (Solvent Solution) Assess->Liquid Dissolved SolidCont Container: Wide-Mouth HDPE (Double Bag if necessary) Solid->SolidCont LiquidCont Container: Solvent Carboy (Segregate: Non-Halogenated) Liquid->LiquidCont Labeling Labeling Critical: List 'Sulfonamide' Check 'Toxic/Irritant' SolidCont->Labeling LiquidCont->Labeling Storage Satellite Accumulation Area (Keep Closed, Secondary Containment) Labeling->Storage Vendor Final Disposal: High-Temp Incineration Storage->Vendor EHS Pickup

Caption: Operational decision tree for segregating and packaging pyrazole-sulfonamide waste streams.

Emergency Procedures (Spill Response)

If a spill occurs, immediate containment is necessary to prevent inhalation of the dust.

Protocol for Solid Spill
  • PPE: Wear Nitrile gloves, safety goggles, and an N95 dust mask (or respirator if handling >10g).

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA-filtered vacuum.

  • Decontamination: Wipe the area with a soap/water solution.[2] The sulfonamide is likely soluble in DMSO or Methanol, but water/surfactant is safer for surface cleaning.

  • Disposal: Place all cleanup materials (towels, gloves) into a clear plastic hazardous waste bag, seal, and tag as "Debris contaminated with this compound".

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

  • US EPA. Hazardous Waste Management for Academic Laboratories. United States Environmental Protection Agency. [Link]

  • OSHA. Laboratory Safety Guidance. Occupational Safety and Health Administration.[3][4][5] [Link]

Sources

A Guide to the Safe Handling of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide: Essential Protective Measures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative approach to handling (1-methyl-1H-pyrazol-4-yl)methanesulfonamide is paramount. Based on the hazard profiles of related chemical structures, researchers should assume the compound may exhibit the following hazardous properties:

  • Skin and Eye Irritation: Many pyrazole and sulfonamide compounds are known to cause skin and eye irritation.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Similar compounds have shown oral toxicity, and inhalation of dusts should be avoided.[5][6]

  • Unknown Toxicological Properties: The full toxicological profile of this specific molecule has likely not been investigated. Therefore, it should be handled as a substance with unknown toxicity, warranting a high degree of caution.[7]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, appropriate engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.[8][9][10]

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for airborne exposure.[11][12][13]

  • Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station are critical in the event of accidental exposure.[11][14]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling this compound. Proper selection, use, and maintenance of PPE are critical for personal safety.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and dust.[12][15]

    • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.[10][12][14] Dispose of contaminated gloves as hazardous waste.[13]

    • Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and to keep personal clothing from contamination.[8][10]

    • Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[10]

  • Respiratory Protection:

    • When engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the potential concentration of airborne particles.[12][16]

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operational Scenario Required Personal Protective Equipment
Weighing and Transferring Solids Chemical splash goggles, face shield, nitrile gloves, lab coat, and potentially a respirator if dust is generated.
Preparing Solutions Chemical splash goggles, nitrile gloves, and lab coat.
Conducting Reactions Chemical splash goggles, nitrile gloves, and lab coat.
Spill Cleanup Chemical splash goggles, face shield, chemically resistant gloves (consider double-gloving), lab coat or chemical-resistant suit, and a respirator.
Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Decontaminate work area handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste in labeled container clean2->clean3 post1 Doff PPE correctly clean3->post1 post2 Wash hands thoroughly post1->post2

Caption: A procedural workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[16]

  • Isolate: Secure the area and prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean up the spill. Avoid generating dust.[16]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[11][15]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[11][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]

Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Segregation: Do not mix this compound waste with other waste streams.[8]

  • Containment: Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.[8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][18]

Decision Tree for PPE Selection:

start Start: Handling this compound q1 Is there a risk of splashing? start->q1 q2 Is dust generation possible? q1->q2 No ppe2 Add Face Shield q1->ppe2 Yes ppe1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q2->ppe1 No ppe3 Add Respirator q2->ppe3 Yes ppe2->q2 ppe3->ppe1

Caption: A decision-making diagram for selecting the appropriate PPE.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Echemi. (n.d.). 1-Methyl-4-ethoxy carbonyl pyrazol-5-sulfonamide Safety Data Sheets.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • MP Biomedicals. (2014, November 21). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.